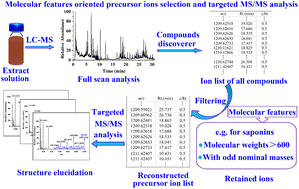Improving natural products identification through molecular features-oriented precursor ion selection and targeted MS/MS analysis: a case study of Zhi-Ke-Yang-Yin capsule†
RSC Advances Pub Date: 2022-11-22 DOI: 10.1039/D2RA06063A
Abstract
Chemical substance identification is an indispensable step in research on therapeutic materials based on traditional Chinese medicine and its formulas. The successful characterization of chemical substances mainly relies on high-quality MS/MS spectra. However, to date, relatively few studies have specifically addressed the issues of improving the acquisition of MS/MS spectra of compounds for characterization. The current auto-MS/MS mode, where the precursor ions are selected depending on their signal intensity, encounters a drawback when the sample contains many overlapping signals, leading to compounds with a lower or much lower abundance missing identification. To solve this problem, a strategy in which molecular features oriented precursor ion selection was followed by targeted MS/MS analysis for structure elucidation was proposed. The precursor ions were selected according to their first and second molecular features, namely m/z and retention time, irrespective of their intensities. By performing targeted MS/MS analysis, the MS/MS spectra of many more compounds of interest can be obtained, leading to an improvement in natural product identification. As an example, the chemical substances in the Zhi-Ke-Yang-Yin extract were analyzed using this strategy, and as a result, 431 ingredients were tentatively characterized, including both known and unknown or new compounds.

Recommended Literature
- [1] Compliant polymer network-mediated fabrication of a bendable plastic crystal polymer electrolyte for flexible lithium-ion batteries
- [2] Graphene-based gas sensors
- [3] Styrylpyridine salts-based red emissive two-photon turn-on probe for imaging the plasma membrane in living cells and tissues†
- [4] A versatile strategy to the selective synthesis of Cu nanocrystals and the in situ conversion to CuRu nanotubes†
- [5] (H3N–BH3)4: the ammonia borane tetramer†
- [6] Fabrication of porous thin films of block copolymer at the liquid/liquid interface and construction of composite films doped with noble metal nanoparticles†
- [7] Controlling the synthesis of novel chiral polyoxometalate-based compounds and racemic compounds from the same system†
- [8] Ullmann-type coupling of brominated tetrathienoanthracene on copper and silver†
- [9] Quantification of the charge transport processes inside carbon nanopipettes†
- [10] Inside front cover










